![molecular formula C10H8BrClN2O2 B12845077 Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It is commonly used in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted pyridine and imidazole derivatives.
Bromination and Chlorination: The pyridine ring is brominated and chlorinated under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Cyclization: The brominated and chlorinated pyridine derivative undergoes cyclization with an imidazole derivative to form the imidazo[1,2-a]pyridine core.
Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the imidazo[1,2-a]pyridine ring.
Reduction Products: Reduced forms of the imidazo[1,2-a]pyridine ring.
Hydrolysis Products: The corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is studied for its potential antimicrobial and anticancer activities.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of imidazo[1,2-a]pyridine derivatives with biological targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Binding Interactions: The bromine and chlorine atoms, along with the imidazo[1,2-a]pyridine core, facilitate binding to the active sites of target proteins, leading to inhibition or activation of their functions.
Comparación Con Compuestos Similares
Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds:
Ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar imidazo[1,2-a]pyridine core but with different substituents, leading to variations in biological activity.
Imidazo[1,2-a]pyridine Derivatives: Various derivatives with different substituents at the 2, 6, and 8 positions exhibit unique biological activities and applications.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties .
Propiedades
Fórmula molecular |
C10H8BrClN2O2 |
|---|---|
Peso molecular |
303.54 g/mol |
Nombre IUPAC |
ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |
Clave InChI |
NJXRLSOLRUHEEO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)

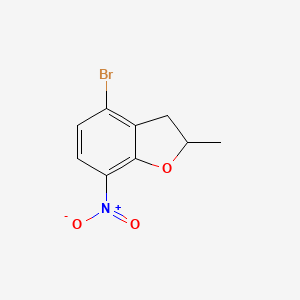

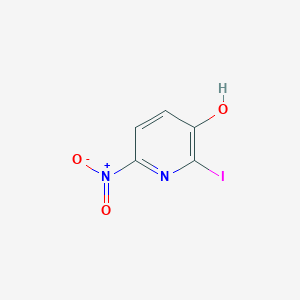
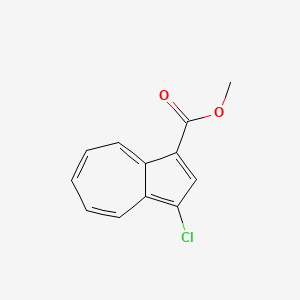

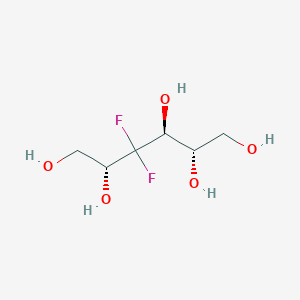
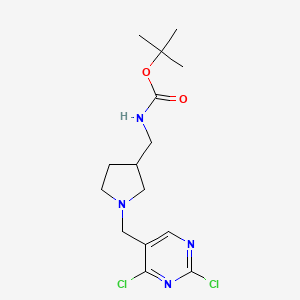
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
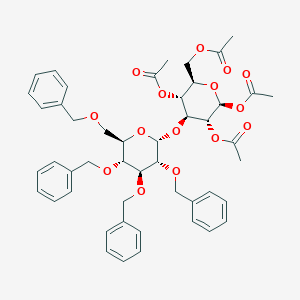
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
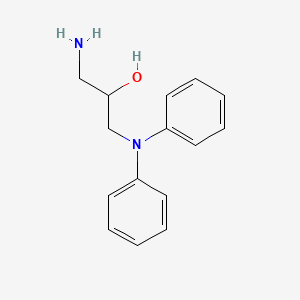
![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
